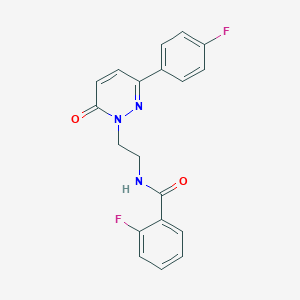

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

This compound is a benzamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl linker connecting the benzamide moiety. The pyridazinone ring, a six-membered di-aza heterocycle, is a common scaffold in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2N3O2/c20-14-7-5-13(6-8-14)17-9-10-18(25)24(23-17)12-11-22-19(26)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCFNWBQKDVWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic synthesis. The starting materials often include fluorinated benzene derivatives and pyridazine compounds. The synthesis may involve:

Nucleophilic substitution reactions: to introduce fluorine atoms.

Amide bond formation: through coupling reactions between amines and carboxylic acid derivatives.

Cyclization reactions: to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.

Materials Science: Utilized in the design of advanced materials with specific electronic or optical properties.

Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Industrial Applications: Employed in the synthesis of other complex organic compounds and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues from and

Key Observations :

- The target compound’s ethyl linker provides conformational flexibility compared to the acetamide/propanamide linkers in analogs .

- Fluorine vs. Methoxy Substitution : The methoxy group in ’s compound increases polarity but may reduce blood-brain barrier penetration compared to fluorine .

Pharmacological Profiles from

The HDAC inhibitor (S)-17b () shares a pyridazinone-benzamide scaffold but incorporates a dimethylaminomethylphenyl group and a chiral center. Key comparisons include:

- Target Selectivity : (S)-17b shows class I HDAC isoform selectivity (IC₅₀ < 10 nM) due to its extended hydrophobic substituents, whereas the target compound’s simpler structure lacks reported HDAC activity .

- Metabolic Stability : (S)-17b’s low hERG inhibition (IC₅₀ = 34.6 μM) suggests a favorable cardiac safety profile, but the target compound’s hERG data remain unstudied .

Biological Activity

2-Fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 353.37 g/mol. Its structure includes a fluorinated aromatic system and a pyridazine moiety, which are significant for its biological interactions.

Biological Activity

Research indicates that 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits notable biological activities, primarily as an inhibitor of specific enzymes involved in cellular processes.

Enzyme Inhibition

-

Janus Kinase (JAK) Inhibition :

- A study highlighted its potential as a JAK inhibitor, specifically targeting JAK3, which plays a crucial role in immune response and cell proliferation. The compound demonstrated moderate inhibitory activity against JAK3, suggesting its utility as a lead molecule for developing selective JAK inhibitors .

-

Histone Deacetylase (HDAC) Inhibition :

- Similar compounds have shown promise as HDAC inhibitors, which are important in cancer treatment due to their role in regulating gene expression and cell cycle progression. For instance, related compounds have exhibited potent antiproliferative effects against various cancer cell lines by promoting apoptosis and cell cycle arrest .

Case Studies

- Antiproliferative Activity :

- In vitro studies have demonstrated that compounds similar to 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can inhibit the growth of tumor cells across multiple lines, including liver (HepG2), breast (MDA-MB-231), and lung cancers (A549). The IC50 values ranged from 1.30 μM to over 17 μM depending on the specific cell line and compound structure .

- Apoptosis Induction :

Synthesis

The synthesis of 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions, including:

- Formation of the pyridazine core.

- Introduction of the fluorinated phenyl group.

- Coupling reactions to attach the benzamide moiety.

Data Table: Comparative Biological Activity

| Compound Name | Target Enzyme | IC50 (μM) | Cell Lines Tested | Notes |

|---|---|---|---|---|

| 2-Fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | JAK3 | Moderate | Various | Potential lead for JAK inhibitors |

| Related Compound A | HDAC3 | 95.48 | HepG2 | Promotes apoptosis |

| Related Compound B | HDAC | 1.30 | MDA-MB-231 | Strong antiproliferative activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-fluoro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyridazinone core via cyclization of dihydrazides or ketones under reflux conditions (e.g., using ethanol or THF as solvents) .

- Step 2 : Introduction of the 4-fluorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .

- Step 3 : Amide coupling between the pyridazinone-ethylamine intermediate and 2-fluorobenzoyl chloride, optimized using DCM as a solvent and triethylamine as a base .

- Key Conditions : Solvent polarity, temperature control (to avoid decomposition), and purification via column chromatography (silica gel, DCM/MeOH gradient) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ at m/z 383.3) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., CXCR3) using H-labeled competitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorine substituents in bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with varying halogen substitutions (e.g., Cl, Br) or electron-donating groups (e.g., -OCH) at the 4-fluorophenyl position .

- Activity Comparison :

| Substituent | IC (EGFR) | LogP |

|---|---|---|

| -F | 0.8 µM | 2.1 |

| -Cl | 1.2 µM | 2.4 |

| -OCH | 3.5 µM | 1.7 |

| Data suggests fluorine enhances potency and lipophilicity . |

- Computational Modeling : DFT calculations to analyze electronic effects (e.g., fluorine’s electronegativity on binding affinity) .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability (%F), half-life (t), and metabolite stability using LC-MS/MS in rodent plasma .

- Tissue Distribution : Radiolabel the compound (e.g., F isotope) for PET imaging to assess tumor penetration .

- Dose Optimization : Adjust formulations (e.g., PEGylation or liposomal encapsulation) to improve solubility and reduce off-target effects .

Q. What methodologies investigate the compound’s mechanism of action, particularly enzyme/receptor interactions?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., CXCR3) to identify binding pockets .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) for HDAC isoforms .

- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. EGFR-knockout cell lines .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC values across different studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays) or serum content (cell-based assays) .

- Cross-Validate with Orthogonal Assays : Compare fluorescence-based kinase data with radiometric filter-binding assays .

- Meta-Analysis : Pool data from ≥3 independent labs using fixed-effects models to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.